7-Chloro-6-iodoquinolin-4-OL
Overview
Description
7-Chloro-6-iodoquinolin-4-OL is a quinoline derivative with the molecular formula C9H5ClINO. This compound is part of the quinoline family, which is known for its wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are utilized in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
The synthesis of 7-Chloro-6-iodoquinolin-4-OL involves several steps, typically starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial production methods often employ greener and more sustainable chemical processes. For instance, the use of ultrasound irradiation and microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
7-Chloro-6-iodoquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 7-chloro-6-iodoquinoline.
Major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
7-Chloro-6-iodoquinolin-4-OL has several scientific research applications, including:
Biology: This compound has been studied for its antimicrobial, antimalarial, and anticancer activities.
Industry: The compound is used in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-iodoquinolin-4-OL involves its interaction with molecular targets such as DNA and enzymes. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound can interfere with cellular processes by stabilizing non-canonical DNA structures like G-quadruplexes, which are involved in the regulation of gene expression .
Comparison with Similar Compounds
7-Chloro-6-iodoquinolin-4-OL can be compared with other similar compounds, such as:
7-Chloro-4-iodoquinoline: This compound shares the quinoline core and halogen substituents but lacks the hydroxyl group present in this compound.
Quinolines and Quinolones: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
7-chloro-6-iodo-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClINO/c10-6-4-8-5(3-7(6)11)9(13)1-2-12-8/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCKEJPQIBCNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C2C1=O)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647831 | |
Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021913-03-0 | |
Record name | 7-Chloro-6-iodo-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021913-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-6-iodoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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